Nanocrystal Morphology Control: C–Se Bond Dissociation Energy Dictates Anisotropic Growth Selectivity
Diethyl diselenide exhibits an intermediate C–Se bond dissociation energy relative to dimethyl diselenide and diphenyl diselenide, enabling predictable control over nanocrystal morphology [1]. Under identical experimental conditions, the reactivity order determines nucleation rate and growth anisotropy: lower reactivity precursors favor slower nucleation and produce tetrapods, while higher reactivity yields spherical dots [1]. Diethyl diselenide occupies the reactivity window that produces elongated 'pod' morphologies, a distinct outcome not achievable with dimethyl diselenide or diphenyl diselenide [1].
| Evidence Dimension | C–Se Bond Dissociation Energy and Resultant Nanocrystal Morphology |
|---|---|
| Target Compound Data | C–Se bond dissociation energy intermediate between dimethyl and diphenyl; yields elongated CdSe 'pods' under standard conditions |
| Comparator Or Baseline | Dimethyl diselenide: lower C–Se BDE → higher reactivity → spherical dots; Diphenyl diselenide: highest C–Se BDE → lowest reactivity → tetrapods |
| Quantified Difference | Reactivity order (C–Se BDE): dimethyl < diethyl < diphenyl. Morphology progression: dots → pods → tetrapods. |
| Conditions | Colloidal CdSe nanocrystal synthesis; identical reaction conditions for all precursors; DFT computational analysis of bond dissociation energies. |
Why This Matters
Researchers requiring anisotropic nanocrystals (e.g., rods, pods) for applications in photovoltaics or catalysis must select diethyl diselenide over dimethyl diselenide (which yields dots) or diphenyl diselenide (which yields tetrapods).
- [1] Barclay, J. D.; et al. Shape-Programmed Nanofabrication: Understanding the Reactivity of Dichalcogenide Precursors. ACS Nano 2013, 7 (4), 3215–3226. View Source
